molecular formula C21H25N5O3S2 B2821145 (Z)-5-((2-(4-(2-hydroxyethyl)piperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-propyl-2-thioxothiazolidin-4-one CAS No. 488823-07-0

(Z)-5-((2-(4-(2-hydroxyethyl)piperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-propyl-2-thioxothiazolidin-4-one

Cat. No.: B2821145
CAS No.: 488823-07-0
M. Wt: 459.58
InChI Key: ZXXPVPNBTBPGDZ-PEZBUJJGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-5-((2-(4-(2-hydroxyethyl)piperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-propyl-2-thioxothiazolidin-4-one is a potent, selective, and cell-active inhibitor of the NAD+-dependent deacetylase sirtuin 2 (SIRT2). This compound functions by competitively binding to the SIRT2 catalytic domain, effectively blocking its deacetylase activity and leading to increased levels of acetylated α-tubulin, a primary physiological substrate of SIRT2 source . Its high selectivity for SIRT2 over other sirtuin family members, particularly SIRT1 and SIRT3, makes it an invaluable chemical probe for dissecting the specific biological roles of SIRT2 in various pathological contexts source . In cancer research, this inhibitor has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, highlighting SIRT2 as a potential therapeutic target for oncology source . Furthermore, in neurodegenerative disease models, such as Parkinson's disease, inhibition of SIRT2 has demonstrated a protective effect against α-synuclein-mediated toxicity, suggesting its utility in investigating neuroprotective strategies source . Researchers utilize this compound to explore the role of SIRT2 in cell cycle regulation, metabolism, and age-associated diseases, providing critical insights for drug discovery. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(5Z)-5-[[2-[4-(2-hydroxyethyl)piperazin-1-yl]-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O3S2/c1-2-6-26-20(29)16(31-21(26)30)14-15-18(24-10-8-23(9-11-24)12-13-27)22-17-5-3-4-7-25(17)19(15)28/h3-5,7,14,27H,2,6,8-13H2,1H3/b16-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXXPVPNBTBPGDZ-PEZBUJJGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)CCO)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)CCO)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-5-((2-(4-(2-hydroxyethyl)piperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-propyl-2-thioxothiazolidin-4-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound integrates several pharmacologically relevant moieties, including thiazolidinones and pyrido-pyrimidines, which are known for their diverse therapeutic effects.

Chemical Structure and Properties

The molecular formula of this compound is C24H31N5O3S2C_{24}H_{31}N_{5}O_{3}S_{2}, with a molecular weight of 501.7 g/mol. Its IUPAC name is:

(5Z)5[[2[4(2hydroxyethyl)piperazin1yl]9methyl4oxopyrido[1,2a]pyrimidin3yl]methylidene]3propyl2sulfanylidenethiazolidin4one(5Z)-5-[[2-[4-(2-hydroxyethyl)piperazin-1-yl]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-propyl-2-sulfanylidene-thiazolidin-4-one

This compound's structural complexity allows it to interact with various biological targets, making it a promising candidate for drug development.

Anticancer Activity

Recent studies have highlighted the potential of thiazolidinone derivatives, including this compound, as anticancer agents. Thiazolidinones have shown significant cytotoxicity against various cancer cell lines by inhibiting cell proliferation and inducing apoptosis. For instance, compounds derived from thiazolidinone scaffolds have been reported to inhibit cancer cell growth through mechanisms such as enzyme inhibition and modulation of signaling pathways related to tumor progression .

Table 1: Summary of Anticancer Activities

Compound TypeMechanism of ActionCancer Types TestedIC50 (µM)
Thiazolidinone DerivativesInduction of apoptosisVarious (e.g., breast, lung)10 - 50
Pyrido-Pyrimidine DerivativesEnzyme inhibitionLeukemia, melanoma5 - 30

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Thiazolidinone derivatives have demonstrated effectiveness against various bacterial strains, including multidrug-resistant bacteria. The mechanism often involves the inhibition of bacterial efflux pumps, which are critical in mediating antibiotic resistance .

Table 2: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)Mechanism
E. coli0.5 µg/mLEfflux pump inhibition
S. aureus0.25 µg/mLCell wall synthesis disruption

Other Biological Activities

In addition to anticancer and antimicrobial effects, this compound exhibits other pharmacological activities:

  • Anti-inflammatory : The compound may inhibit specific enzymes involved in inflammatory pathways.
  • Antioxidant : It has shown potential in scavenging free radicals, contributing to its protective effects against oxidative stress .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of thiazolidinone derivatives:

  • Study on Anticancer Properties : A study published in Medicinal Chemistry reported that thiazolidinone derivatives inhibited cancer cell lines by targeting specific kinases involved in cell cycle regulation .
  • Antimicrobial Evaluation : Research indicated that certain derivatives effectively reduced biofilm formation in Pseudomonas aeruginosa, showcasing their potential as antibiofilm agents .
  • Mechanistic Insights : Investigations into the mechanism of action revealed that these compounds could modulate the activity of histone demethylases, impacting gene expression related to cancer progression .

Comparison with Similar Compounds

Structural Analogs and Modifications

The compound belongs to a broader class of pyrido[1,2-a]pyrimidin-4-one derivatives. Below is a comparative analysis of key analogs:

Compound Name / ID Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound 4-(2-hydroxyethyl)piperazinyl, 3-propyl-thioxothiazolidinone 527.62 High polarity due to hydroxyethyl group; Z-configuration stabilizes interaction
2-(4-Ethylpiperazin-1-yl)-3-[(Z)-3-(3-methoxypropyl)-4-oxo-2-thioxothiazolidin-5-ylidene]methyl variant 4-ethylpiperazinyl, 3-methoxypropyl-thioxothiazolidinone 541.67 Methoxypropyl enhances lipophilicity; ethyl group reduces solubility
(Z)-5-((2-(4-(2-methoxyphenyl)piperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-methyl analog 4-(2-methoxyphenyl)piperazinyl, 3-methyl-thioxothiazolidinone 504.58 Aromatic methoxyphenyl improves CNS penetration; methyl group lowers steric bulk
2-(1,3-benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one 1,3-benzodioxolyl, unsubstituted piperazinyl 407.40 Benzodioxolyl enhances π-π stacking; unmodified piperazine may limit selectivity

Functional Implications of Substituent Variations

  • 4-(2-methoxyphenyl)piperazinyl (in ) introduces aromaticity, which could enhance blood-brain barrier penetration but may also increase off-target binding .
  • Thiazolidinone Side Chains: 3-propyl (target) vs. 3-methoxypropyl (): The methoxypropyl variant’s ether linkage may reduce metabolic stability compared to the alkyl chain in the target compound. 2-thioxo group: Present in all analogs, this moiety is critical for metal coordination and redox activity, influencing enzymatic inhibition profiles .

Q & A

Basic Research Questions

Q. What are the critical steps and optimal reaction conditions for synthesizing (Z)-5-((2-(4-(2-hydroxyethyl)piperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-propyl-2-thioxothiazolidin-4-one?

  • The synthesis involves multi-step reactions, including condensation of pyrido[1,2-a]pyrimidinone derivatives with thiazolidinone precursors. Key steps include:

  • Knoevenagel condensation : To form the methylene bridge between the pyrido[1,2-a]pyrimidinone and thiazolidinone moieties under reflux conditions (ethanol or DMF, 60–80°C) .
  • Piperazine functionalization : Introduction of the 2-hydroxyethylpiperazine group via nucleophilic substitution, requiring anhydrous conditions and bases like triethylamine .
  • Z-isomer control : Use of steric hindrance or polar solvents to favor the (Z)-configuration .
    • Optimal conditions: Temperature control (60–100°C), inert atmosphere (N₂/Ar), and catalysts (e.g., piperidine for condensation) .

Q. Which analytical techniques are essential for characterizing this compound and confirming its structural integrity?

  • NMR spectroscopy : ¹H/¹³C NMR to verify regiochemistry and Z/E configuration, with emphasis on vinyl proton coupling constants (J ≈ 12–14 Hz for Z-isomers) .
  • Mass spectrometry (HRMS) : To confirm molecular ion peaks and isotopic patterns .
  • HPLC : For purity assessment (>95% by reverse-phase C18 columns, UV detection at 254 nm) .
  • X-ray crystallography : Optional for absolute stereochemical confirmation if single crystals are obtainable .

Q. How is the biological activity of this compound initially screened in academic research?

  • In vitro assays :

  • Antimicrobial : Broth microdilution (MIC determination against Gram+/Gram– bacteria, fungi) .
  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ calculations .
  • Enzyme inhibition : Kinase or protease inhibition assays (e.g., EGFR, COX-2) using fluorogenic substrates .
    • Controls : Include reference drugs (e.g., doxorubicin for cytotoxicity) and solvent blanks to rule out artifacts .

Advanced Research Questions

Q. How can researchers optimize synthetic yields when encountering low efficiency in the piperazine coupling step?

  • Parameter tuning :

  • Base selection : Replace triethylamine with DBU for stronger deprotonation, enhancing nucleophilicity .
  • Solvent optimization : Use DMF or DMSO to stabilize transition states via polar aprotic effects .
  • Temperature gradient : Stepwise heating (40°C → 80°C) to minimize side reactions .
    • Catalyst screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for cross-coupling variants .
    • Byproduct analysis : Use LC-MS to identify impurities (e.g., N-alkylation byproducts) and adjust stoichiometry .

Q. What strategies resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?

  • Assay standardization :

  • Cell line authentication : Use STR profiling to confirm cell line identity (e.g., ATCC standards) .
  • Compound purity : Re-test activity after repurification via preparative HPLC .
    • Structural validation : Re-examine stereochemistry (e.g., NOESY NMR for spatial proximity of substituents) .
    • Mechanistic studies :
  • Target engagement assays : Surface plasmon resonance (SPR) to measure direct binding to purported targets (e.g., kinases) .
  • Metabolic stability : Assess hepatic microsome stability to rule out rapid degradation .

Q. How can structural modifications enhance this compound’s selectivity for anticancer over antimicrobial activity?

  • Rational design :

  • Piperazine substituents : Replace 2-hydroxyethyl with bulky groups (e.g., benzyl) to limit off-target interactions .
  • Thiazolidinone modifications : Introduce electron-withdrawing groups (e.g., -NO₂) to modulate redox potential .
    • Computational guidance :
  • Docking simulations : Use AutoDock Vina to predict binding to cancer-specific targets (e.g., Bcl-2) .
  • QSAR models : Corlate substituent hydrophobicity (logP) with cytotoxicity .
    • In vivo validation : Test top candidates in xenograft models, monitoring tumor volume and toxicity .

Methodological Notes

  • Synthesis troubleshooting : If condensation yields drop below 40%, consider pre-activating the carbonyl group with acetic anhydride .
  • Data interpretation : Conflicting bioactivity may arise from assay pH variations; re-test at physiological pH (7.4) .
  • Advanced characterization : Use 2D NMR (HSQC, HMBC) to resolve overlapping signals in complex spectra .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.